molecular formula C8H10N2O2 B11917597 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone

1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone

Cat. No.: B11917597
M. Wt: 166.18 g/mol
InChI Key: LBGNGFYPSIRSAS-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone is an organic compound with the molecular formula C8H10N2O2. It is a pyrimidine derivative, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position of the pyrimidine ring, along with an ethanone group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone typically involves the reaction of appropriate pyrimidine precursors with methoxy and methyl substituents. One common method involves the condensation of 5-methoxy-2-methylpyrimidine with an ethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(5-methoxy-2-methylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5(11)8-7(12-3)4-9-6(2)10-8/h4H,1-3H3

InChI Key

LBGNGFYPSIRSAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)C)OC

Origin of Product

United States

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